REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][C:9]([NH:11][C:12]1[NH:18][C:17]2[N:19](C(C)=O)[CH:20]=[N:21][C:16]=2[C:14](=O)[N:13]=1)=[O:10].P(Cl)(Cl)([Cl:27])=O>[Cl-].C([N+](CC)(CC)CC)C.C(#N)C>[C:9]([NH:11][C:12]1[N:18]=[C:17]2[C:16]([NH:21][CH:20]=[N:19]2)=[C:14]([Cl:27])[N:13]=1)(=[O:10])[CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
165.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C(=O)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 25° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC(=C2NC=NC2=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.9 g | |
YIELD: PERCENTYIELD | 80.6% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |